2-Ethylhexyl hydrogen 2-butenedioate
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Overview
Description
2-Ethylhexyl hydrogen 2-butenedioate, also known as 2-ethylhexyl hydrogen maleate, is an organic compound with the molecular formula C12H20O4. It is an ester derived from maleic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl hydrogen 2-butenedioate can be synthesized through the esterification reaction between maleic anhydride and 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl hydrogen 2-butenedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Addition Reactions: The double bond in the butenedioate moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Addition Reactions: Reagents like bromine or hydrogen can be used to add across the double bond.
Major Products Formed
Hydrolysis: Maleic acid and 2-ethylhexanol.
Oxidation: Maleic acid derivatives.
Addition Reactions: Dibromo derivatives or hydrogenated products.
Scientific Research Applications
2-Ethylhexyl hydrogen 2-butenedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its plasticizing properties.
Mechanism of Action
The mechanism of action of 2-ethylhexyl hydrogen 2-butenedioate involves its interaction with molecular targets and pathways in biological systems. The ester bond can be hydrolyzed by esterases, releasing maleic acid and 2-ethylhexanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modify the properties of biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) maleate: Another ester of maleic acid with similar properties.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with different structural features but similar applications.
2-Ethylhexyl acrylate: An ester used in the production of polymers and coatings.
Uniqueness
2-Ethylhexyl hydrogen 2-butenedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
45173-95-3 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
4-(2-ethylhexoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14) |
InChI Key |
IQBLWPLYPNOTJC-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O |
Key on ui other cas no. |
45173-95-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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